N-cyclohexyl-3-[(dimethylamino)sulfonyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-3-[(dimethylamino)sulfonyl]benzamide, also known as NSC-39830, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds and has a molecular weight of 345.49 g/mol.
Wissenschaftliche Forschungsanwendungen
- AH-7921 has been investigated as an analgesic agent due to its opioid receptor activity. It acts as a μ-opioid receptor agonist, potentially offering pain relief. Researchers have explored its efficacy and safety profile in preclinical and clinical studies .
- Studies have examined AH-7921’s impact on the central nervous system (CNS). It exhibits sedative and depressant effects, affecting neurotransmitter systems. Researchers investigate its binding affinity to various receptors (e.g., μ-opioid, serotonin, and dopamine receptors) and its potential as a therapeutic or recreational substance .
- Toxicological assessments have explored AH-7921’s safety profile, including its potential for overdose and adverse effects. Understanding its metabolism, toxicokinetics, and interactions with other substances is crucial for harm reduction strategies .
- AH-7921 has appeared in illicit drug markets. Forensic laboratories use analytical methods (e.g., liquid chromatography-mass spectrometry) to detect and quantify it in biological samples. Research focuses on improving detection sensitivity and specificity .
- Regulatory bodies classify AH-7921 as a new psychoactive substance (NPS). Risk assessments inform decisions regarding legal control. The EMCDDA–Europol Joint Report provides insights into its risks and implications .
- Researchers investigate AH-7921’s absorption, distribution, metabolism, and elimination. Understanding its pharmacokinetic properties informs dosing regimens and potential drug interactions .
Pain Management and Analgesia
Neuropharmacology and CNS Effects
Toxicology and Harm Reduction
Forensic Science and Drug Testing
Designer Drug Classification and Control Measures
Pharmacokinetics and Metabolism
Eigenschaften
IUPAC Name |
N-cyclohexyl-3-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-17(2)21(19,20)14-10-6-7-12(11-14)15(18)16-13-8-4-3-5-9-13/h6-7,10-11,13H,3-5,8-9H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZXEXCZYHICPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-3-(dimethylsulfamoyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.